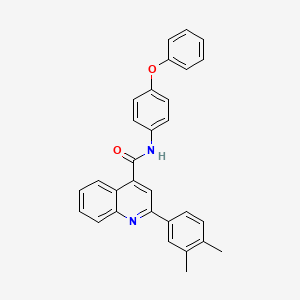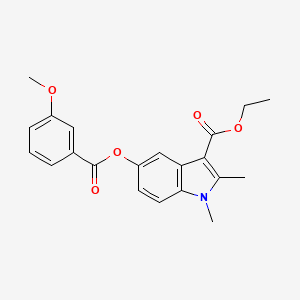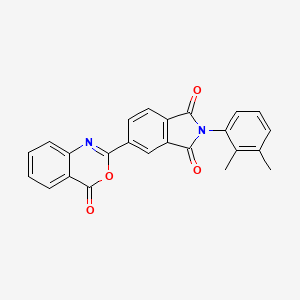![molecular formula C20H28N4O4 B11664101 Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)
Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピリミジン-2,4,6(1H,3H,5H)-トリオン, 5-[1-(2-ジエチルアミノエチルアミノ)プロピリデン]-1-(4-メトキシフェニル)-は、ピリミジンファミリーに属する複雑な有機化合物です。ピリミジンは、ベンゼンやピリジンと同様に、6員環の1位と3位に窒素原子を含む複素環芳香族有機化合物です。この特定の化合物には、独特の化学的および生物学的特性を与える可能性のある追加の官能基が含まれています。
準備方法
合成経路と反応条件
ピリミジン-2,4,6(1H,3H,5H)-トリオン誘導体の合成には、通常、複数段階の有機反応が含まれます。出発物質には、多くの場合、ピリミジン誘導体が含まれ、アルキル化、アシル化、縮合反応などのさまざまな化学変換を受けます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されています。
工業的生産方法
このような化合物の工業的生産には、連続式反応器またはバッチ式反応器を用いた大規模合成が関与することがあります。このプロセスは、廃棄物管理と溶媒や試薬の再利用を考慮して、費用対効果が高く、環境に優しいように設計されています。
化学反応の分析
反応の種類
ピリミジン-2,4,6(1H,3H,5H)-トリオン誘導体は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、多くの場合、酸素原子を導入します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、通常、酸素原子を除去したり、水素原子を付加したりします。
置換: ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基と置き換えます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤、エタノール、メタノール、ジクロロメタンなどの溶媒が含まれます。温度、圧力、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、化合物に存在する特定の官能基によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、置換反応によりハロゲン化またはアルキル化生成物が得られる場合があります。
科学研究の応用
化学
化学では、ピリミジン-2,4,6(1H,3H,5H)-トリオン誘導体は、その独自の反応性と、より複雑な分子の構成要素としての可能性について研究されています。
生物学
生物学では、これらの化合物は、DNAやタンパク質などの生物学的巨大分子との相互作用について調査されており、遺伝子研究やバイオテクノロジーにおける応用につながる可能性があります。
医学
医学では、ピリミジン-2,4,6(1H,3H,5H)-トリオン誘導体は、さまざまな病気の治療薬としての可能性を含む薬理学的特性について調査されています。
産業
産業では、これらの化合物は、新素材、農薬、その他の特殊化学品の開発に応用される可能性があります。
科学的研究の応用
(5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
ピリミジン-2,4,6(1H,3H,5H)-トリオン誘導体の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。これらの相互作用は生物学的経路を調節し、さまざまな生理学的効果をもたらします。関与する分子標的と経路に関する詳細な研究は、化合物の効果を完全に理解するために不可欠です。
類似の化合物との比較
類似の化合物
類似の化合物には、ウラシル、チミン、シトシンなどの他のピリミジン誘導体が含まれ、核酸における役割で知られています。
独自性
ピリミジン-2,4,6(1H,3H,5H)-トリオン, 5-[1-(2-ジエチルアミノエチルアミノ)プロピリデン]-1-(4-メトキシフェニル)-の独自性は、その特定の官能基にあり、他のピリミジン誘導体と比べて、独特の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Uniqueness
(5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features, such as the diazinane ring and the combination of methoxyphenyl and diethylaminoethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H28N4O4 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
5-[N-[2-(diethylamino)ethyl]-C-ethylcarbonimidoyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H28N4O4/c1-5-16(21-12-13-23(6-2)7-3)17-18(25)22-20(27)24(19(17)26)14-8-10-15(28-4)11-9-14/h8-11,26H,5-7,12-13H2,1-4H3,(H,22,25,27) |
InChIキー |
MUULKXYEBQXBTQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=NCCN(CC)CC)C1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)

![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)

![6-Methyl-2-(((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-ol](/img/structure/B11664127.png)
